2-(2-Ethylbutylidene)-1-cyclohexanone

Catalog No.
S12412021
CAS No.
100314-27-0
M.F
C12H20O
M. Wt
180.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethylbutylidene)-1-cyclohexanone

CAS Number

100314-27-0

Product Name

2-(2-Ethylbutylidene)-1-cyclohexanone

IUPAC Name

(2E)-2-(2-ethylbutylidene)cyclohexan-1-one

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c1-3-10(4-2)9-11-7-5-6-8-12(11)13/h9-10H,3-8H2,1-2H3/b11-9+

InChI Key

TZLYHTNSBQIYQA-PKNBQFBNSA-N

Canonical SMILES

CCC(CC)C=C1CCCCC1=O

Isomeric SMILES

CCC(CC)/C=C/1\CCCCC1=O

2-(2-Ethylbutylidene)-1-cyclohexanone is a cyclic ketone characterized by its unique structure, which includes a cyclohexanone moiety with a substituted ethylbutylidene group. This compound features a six-membered carbon ring (cyclohexane) with a carbonyl group (C=O) at one position and an aliphatic substituent at another. The presence of the ethylbutylidene group contributes to its distinct physical and chemical properties, making it an interesting subject of study in organic chemistry.

The chemical behavior of 2-(2-Ethylbutylidene)-1-cyclohexanone can be explored through various reactions typical of ketones:

  • Nucleophilic Addition: Like other ketones, it can undergo nucleophilic addition reactions where nucleophiles attack the carbonyl carbon.
  • Aldol Condensation: This compound can participate in aldol condensation reactions, leading to the formation of β-hydroxy ketones when reacted with other carbonyl compounds in the presence of a base .
  • Reduction Reactions: It can be reduced to form alcohols or further transformed into various derivatives through reduction techniques using reagents such as lithium aluminum hydride.

The synthesis of 2-(2-Ethylbutylidene)-1-cyclohexanone can be achieved through several methods:

  • Aldol Condensation: One common approach involves the aldol condensation of cyclohexanone with an appropriate aldehyde or ketone containing the ethylbutylidene fragment.
  • Grignard Reaction: Another method could involve the introduction of the ethylbutylidene group via a Grignard reagent reacting with cyclohexanone .
  • Cationic Cyclization: Advanced synthetic strategies may include cationic cyclization techniques that utilize alkynes or enynes to form cyclohexanones with specific substituents .

2-(2-Ethylbutylidene)-1-cyclohexanone may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development.
  • Fragrance Industry: Ketones are often used in perfumery for their pleasant scents, and this compound might be explored for its olfactory properties.
  • Chemical Synthesis: It could act as an intermediate in organic synthesis, providing a building block for more complex molecules.

Several compounds share structural similarities with 2-(2-Ethylbutylidene)-1-cyclohexanone. These include:

  • Cyclohexanone: A simpler ketone without the ethylbutylidene substituent; serves as a baseline for comparison.
  • 2-Methylcyclohexanone: Contains a methyl group instead of an ethylbutylidene; differences in steric hindrance and reactivity.
  • 1-Cyclohexylethanone: Features a cyclohexane ring and an ethane-derived substituent; useful for comparing biological activity.

Comparison Table

CompoundStructure CharacteristicsUnique Features
2-(2-Ethylbutylidene)-1-cyclohexanoneCyclohexanone with ethylbutylidene groupPotential unique biological properties
CyclohexanoneSimple six-membered ring with carbonylBaseline for reactivity
2-MethylcyclohexanoneMethyl group substitutionDifferent steric effects
1-CyclohexylethanoneCyclohexane ring with ethane substituentComparison of reactivity and biological activity

This comparative analysis highlights the unique aspects of 2-(2-Ethylbutylidene)-1-cyclohexanone while situating it within a broader context of similar compounds. Further research into its synthesis, reactions, and applications will enhance our understanding of this intriguing compound.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

180.151415257 g/mol

Monoisotopic Mass

180.151415257 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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